4-Amino-2-(piperazin-1-ylmethyl)phenol

Description

Its molecular formula is C₁₁H₁₆N₄O, with a molecular weight of 220.27 g/mol. Piperazine, a six-membered ring with two nitrogen atoms, confers basicity and hydrogen-bonding capacity, making this compound relevant in medicinal chemistry and materials science. Potential applications include central nervous system (CNS) drug candidates due to piperazine’s prevalence in neurotransmitter receptor ligands .

Properties

Molecular Formula |

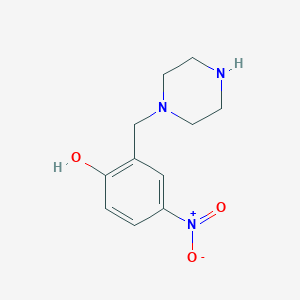

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-nitro-2-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C11H15N3O3/c15-11-2-1-10(14(16)17)7-9(11)8-13-5-3-12-4-6-13/h1-2,7,12,15H,3-6,8H2 |

InChI Key |

ANIIOWFUNVZQGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(piperazin-1-yl)methyl]phenol typically involves the following steps:

Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.

Mannich Reaction: The nitrated product is then subjected to a Mannich reaction with formaldehyde and piperazine to form the desired compound.

The reaction conditions for the Mannich reaction usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-nitro-2-[(piperazin-1-yl)methyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 4-amino-2-[(piperazin-1-yl)methyl]phenol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-nitro-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials with specific properties such as fluorescence and chromotropism.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-Amino-2-(piperazin-1-ylmethyl)phenol and its analogs:

Physicochemical Properties

- Basicity and Solubility : Piperazine derivatives exhibit higher water solubility due to the presence of two protonatable nitrogen atoms, enhancing bioavailability in physiological environments. Pyrrolidine analogs (single nitrogen) show lower basicity and may exhibit better lipid membrane permeability .

- Fluorescence Properties : ABAH demonstrates excited-state intramolecular proton transfer (ESIPT), enabling ratiometric fluorescence sensing. This property is absent in the piperazine derivative due to the lack of a benzothiazole group .

Research Findings and Trends

- Medicinal Chemistry: Piperazine’s versatility in drug design is evident in its prevalence in kinase inhibitors () and dopamine receptor ligands (). Modifying the phenol’s substituents can fine-tune receptor affinity and metabolic stability .

- Material Science: ABAH’s fluorescence properties underscore the importance of aromatic heterocycles in optoelectronic applications, a niche less explored for piperazine-phenol hybrids .

- Synthetic Challenges : Piperazine incorporation often requires multi-step protocols, while pyrrolidine derivatives () can be synthesized more efficiently, albeit with trade-offs in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.